molecular formula C25H22F6N4O3S B601803 N-[3-メチル-4-(2,2,2-トリフルオロエトキシ)-2-ピリジニル]メチル ランソプラゾール CAS No. 1083100-26-8

N-[3-メチル-4-(2,2,2-トリフルオロエトキシ)-2-ピリジニル]メチル ランソプラゾール

カタログ番号: B601803
CAS番号: 1083100-26-8
分子量: 572.53
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is a derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which may influence its pharmacological properties.

科学的研究の応用

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new PPIs.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating acid-related disorders.

    Industry: Used in the pharmaceutical industry for the development of new drugs and formulations.

生化学分析

Biochemical Properties

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole plays a crucial role in biochemical reactions, particularly in inhibiting gastric acid secretion. This compound interacts with the H+/K+ ATPase enzyme system in the gastric parietal cells, inhibiting the final step of acid production . Additionally, it has been observed to interact with various proteins and enzymes involved in cellular metabolism and signaling pathways. For instance, it binds to and inhibits the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism .

Cellular Effects

The effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapy . It also impacts the expression of genes involved in inflammatory responses and oxidative stress, thereby modulating the cellular environment .

Molecular Mechanism

At the molecular level, N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole exerts its effects through several mechanisms. It binds to the H+/K+ ATPase enzyme, inhibiting its activity and reducing gastric acid secretion . Additionally, it interacts with cytochrome P450 enzymes, altering their activity and affecting drug metabolism . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of acid secretion and modulation of gene expression .

Dosage Effects in Animal Models

The effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and alterations in metabolic processes . Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant physiological changes .

Metabolic Pathways

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of inactive metabolites . This compound also affects the methionine cycle and transsulfuration pathway, influencing the levels of various metabolites and cofactors .

Transport and Distribution

Within cells and tissues, N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and distributed mainly in the extracellular fluid . The compound is also known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, it interacts with specific transporters and binding proteins that influence its localization and accumulation in tissues .

Subcellular Localization

The subcellular localization of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is crucial for its activity. It is primarily localized in the gastric parietal cells, where it inhibits the H+/K+ ATPase enzyme . The compound also accumulates in the liver, where it is metabolized by cytochrome P450 enzymes . Post-translational modifications and targeting signals direct it to specific cellular compartments, ensuring its proper function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole involves multiple steps, starting from the appropriate pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: The starting material, 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, is synthesized through a nucleophilic substitution reaction where 3-methyl-4-hydroxypyridine reacts with 2,2,2-trifluoroethanol in the presence of a base.

    Methylation: The pyridine derivative is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Lansoprazole: The final step involves coupling the methylated pyridine derivative with Lansoprazole under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.

化学反応の分析

Types of Reactions

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

生物活性

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is a derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used primarily in the treatment of gastric acid-related disorders. This compound exhibits significant biological activity, particularly in inhibiting gastric acid secretion and displaying antibacterial properties against Helicobacter pylori. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H22F6N4O3S
  • Molecular Weight : 505.52 g/mol
  • CAS Number : 71750632

The compound features a complex structure with a pyridine ring substituted by trifluoroethoxy and a benzimidazole moiety, which contributes to its pharmacological properties.

Lansoprazole and its derivatives function primarily by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, providing relief from conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The specific mechanism involves:

  • Prodrug Activation : Lansoprazole is activated in the acidic environment of the stomach, converting it into a sulfenamide that covalently binds to cysteine residues on the ATPase.
  • Inhibition of Proton Pump : This binding effectively blocks the final step of acid production in the stomach.

Antimicrobial Properties

Research has indicated that Lansoprazole derivatives possess antimicrobial activity against Helicobacter pylori, a bacterium implicated in peptic ulcers and gastric cancer. Studies have shown that Lansoprazole can inhibit bacterial growth at concentrations as low as several micrograms per milliliter . The addition of trifluoroethoxy groups may enhance this activity through improved solubility or altered binding interactions.

Gastroprotective Effects

Lansoprazole is known not only for its acid-inhibiting properties but also for its gastroprotective effects. It has been demonstrated to reduce gastric mucosal injury induced by various irritants, potentially through mechanisms involving:

  • Increased mucosal blood flow
  • Enhanced mucus production
  • Inhibition of inflammatory mediators

Case Studies and Clinical Trials

  • Efficacy Against Helicobacter pylori : A clinical study highlighted that Lansoprazole combined with antibiotics effectively eradicated H. pylori in patients with peptic ulcers .
  • Gastroprotection in NSAID Users : Another study found that Lansoprazole significantly reduced the incidence of NSAID-induced gastric ulcers among patients taking non-steroidal anti-inflammatory drugs .
  • Comparative Studies : Comparative research has shown that Lansoprazole is more effective than other PPIs in certain populations, particularly in patients with severe reflux disease .

Data Tables

Biological Activity Effect Reference
Inhibition of Gastric Acid SecretionSignificant reduction in acid levels
Antimicrobial Activity against H. pyloriEffective at low concentrations
Gastroprotective EffectsReduced mucosal injury from NSAIDs

特性

IUPAC Name

1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWVDDXKNHBOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858100
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083100-26-8
Record name N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083100268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2C9V93SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。